2-Methylenesuccinic acid, potassium salt

描述

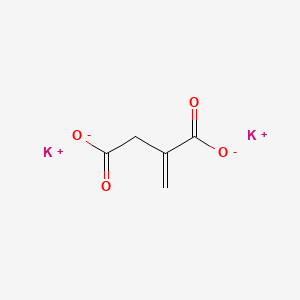

2-Methylenesuccinic acid, also known as itaconic acid (C₅H₆O₄), is an unsaturated dicarboxylic acid with a conjugated methylene group adjacent to two carboxylic acid groups . Its potassium salt, likely the dipotassium form (C₅H₄O₄K₂), is derived by replacing the acidic protons of the carboxylic groups with potassium ions.

相似化合物的比较

Key Properties of 2-Methylenesuccinic Acid (Acid Form):

- Molecular Formula : C₅H₆O₄

- Molecular Weight : 130.10 g/mol

- Solubility : Highly soluble in water (57.6 mg/mL) and alcohols, with a solubility score of 0.56 (bioavailability) .

- Reactivity : The conjugated double bond enables polymerization (addition/condensation) and esterification, making it valuable in industrial synthesis .

- Production : Industrially produced via fermentation using Aspergillus terreus, yielding ~80 g/L .

Succinic Acid (Butanedioic Acid)

Key Differences:

- CP Applications : More prevalent in CPs (e.g., Li, Ag, and uranyl-based CPs) due to simpler coordination chemistry .

- Industrial Use : Precursor for bioplastics (e.g., PBS) and food additives .

Adipic Acid (Hexanedioic Acid)

Structure : HOOC-(CH₂)₄-COOH (saturated).

Key Differences :

- Chain Length : Longer aliphatic chain (6 carbons) enhances flexibility in polyesters (e.g., Nylon 6,6) .

- CP Applications : Forms 3D frameworks with Mn(II) and Ce(III), showing antiferromagnetic behavior .

- Production : Primarily petrochemical-derived, though bio-based routes are emerging .

Methyl Succinic Acid (2-Methylbutanedioic Acid)

Structure : HOOC-CH(CH₃)-CH₂-COOH (branched, saturated).

Key Differences :

- Steric Effects : Methyl branch hinders polymerization compared to 2-methylenesuccinic acid.

- CP Applications : Forms Li-based CPs via solvent-free synthesis but lacks functional versatility .

属性

CAS 编号 |

54617-22-0 |

|---|---|

分子式 |

C5H4K2O4 |

分子量 |

206.28 g/mol |

IUPAC 名称 |

dipotassium;2-methylidenebutanedioate |

InChI |

InChI=1S/C5H6O4.2K/c1-3(5(8)9)2-4(6)7;;/h1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |

InChI 键 |

RBYDCVNTVVKIQT-UHFFFAOYSA-L |

规范 SMILES |

C=C(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。